4-(Bromomethyl)-4'-methyl-2,2'-bipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZHWSADZZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449773 | |
| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81998-05-2 | |
| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine
Radical Bromination Approaches (e.g., using N-bromosuccinimide)
Radical bromination of 4,4'-dimethyl-2,2'-bipyridine (B75555) using N-bromosuccinimide (NBS) is a common and direct approach to introduce a bromomethyl group. nih.gov This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. jlu.edu.cn
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from one of the methyl groups of the bipyridine to form a benzylic-type radical. This bipyridyl methyl radical then reacts with another molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.
However, a significant challenge in this approach is controlling the selectivity. The reaction can readily proceed to form the di-brominated product, 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824), along with the starting material and the desired mono-brominated compound. The separation of this mixture can be challenging due to similar polarities. Studies on the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines have shown that the position of the nitrogen atom influences the reaction, acting as a deactivating group. This can lead to complex product mixtures when starting with asymmetrically substituted precursors. nih.gov Careful control of the stoichiometry of NBS (using it as the limiting reagent) and reaction time is crucial to maximize the yield of the mono-brominated product. nih.gov
| Reactant | Reagent | Initiator | Solvent | Key Conditions | Products | Challenges |
|---|---|---|---|---|---|---|
| 4,4'-dimethyl-2,2'-bipyridine | N-bromosuccinimide (NBS) | AIBN or BPO | CCl₄ | Reflux, Controlled stoichiometry of NBS | This compound, 4,4'-bis(bromomethyl)-2,2'-bipyridine, unreacted starting material | Low selectivity, formation of di-brominated byproduct, difficult purification |
Bromination via Hydroxymethyl Precursors (e.g., 4,4'-bis(hydroxymethyl)-2,2'-bipyridine)
An alternative route to this compound involves the conversion of a hydroxymethyl group to a bromomethyl group. This multi-step approach can offer better selectivity compared to radical bromination. orgsyn.org The synthesis first requires the preparation of the hydroxymethyl precursor.
One could envision the selective mono-oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine, which is a key intermediate. researchgate.net However, controlling this selective oxidation can be challenging. A more common approach involves the synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) from 4,4'-dimethyl-2,2'-bipyridine via oxidation, followed by esterification and reduction. jlu.edu.cnresearchgate.net
| Starting Material | Intermediate | Brominating Agent | Product | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 4,4'-dimethyl-2,2'-bipyridine | 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine | PBr₃, SOBr₂ | This compound | Higher selectivity | Multi-step synthesis, potentially lower overall yield |
Halogenation via Trimethylsilyl (B98337) Intermediates (e.g., 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine)
A more recent and often high-yield method for the synthesis of halomethyl bipyridines proceeds through trimethylsilyl (TMS) intermediates. orgsyn.orgresearchgate.net This strategy involves the deprotonation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting carbanion with trimethylsilyl chloride (TMSCl) to form a silylated intermediate. orgsyn.org
For the synthesis of the di-halogenated analogue, 4,4'-bis(bromomethyl)-2,2'-bipyridine, the precursor 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine is first synthesized in high yield (typically around 97%). orgsyn.org This intermediate is then reacted with a bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF₂CF₂Br), in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to cleanly afford the desired bis(bromomethyl) product. acs.org
To achieve mono-bromination and synthesize this compound, this procedure can be modified by using a reduced amount of the base (LDA) to generate the mono-anion, which is then trapped with TMSCl to form 4-methyl-4'-[(trimethylsilyl)methyl]-2,2'-bipyridine. Subsequent reaction with a brominating agent would then yield the mono-brominated product. However, it has been reported that the mono-halogenation of 4,4'-dimethyl-2,2'-bipyridine using this TMS procedure results in a modest yield of only 35% for the mono-bromo product. orgsyn.org This suggests that controlling the mono-silylation and subsequent mono-bromination can be challenging for this specific isomer.
| Starting Material | Key Intermediate | Reagents for Halogenation | Product | Reported Yield (Mono-bromination) | Advantages | Disadvantages for Mono-bromination |
|---|---|---|---|---|---|---|
| 4,4'-dimethyl-2,2'-bipyridine | 4-methyl-4'-[(trimethylsilyl)methyl]-2,2'-bipyridine | BrCF₂CF₂Br, CsF | This compound | 35% | High yield for di-halogenation, fewer byproducts | Low yield for mono-bromination of the 4,4'-isomer |
Comparative Analysis of Synthetic Strategies for Halogenated Bipyridines
Examination of Analogous Bis(bromomethyl) and Bis(chloromethyl) Bipyridines
The synthetic strategies discussed for this compound are also applicable to the synthesis of the corresponding bis(bromomethyl) and bis(chloromethyl) analogues. Radical halogenation of 4,4'-dimethyl-2,2'-bipyridine with an excess of NBS or N-chlorosuccinimide (NCS) can produce 4,4'-bis(bromomethyl)-2,2'-bipyridine and 4,4'-bis(chloromethyl)-2,2'-bipyridine, respectively. However, this method often suffers from the formation of over-halogenated byproducts and can be difficult to control. orgsyn.org
The synthesis via hydroxymethyl precursors, specifically from 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, provides a cleaner route to the di-halogenated products. The diol can be readily converted to the corresponding di-bromide or di-chloride using standard halogenating agents. acs.org
The trimethylsilyl intermediate pathway has proven to be particularly efficient for the synthesis of bis(halomethyl) bipyridines. The reaction of 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine with electrophilic halogen sources like hexachloroethane (B51795) (for the chloride) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (for the bromide) in the presence of a fluoride source gives the di-halogenated products in high yields and purity. orgsyn.org This method avoids the harsh conditions and selectivity issues associated with radical halogenation.
Optimization of Bromination Efficiency and Selectivity in Bipyridine Functionalization
Optimizing the synthesis of this compound hinges on maximizing the selectivity for mono-bromination. In radical bromination, this can be attempted by carefully controlling the reaction parameters. Using a stoichiometric amount of NBS (or slightly less) relative to 4,4'-dimethyl-2,2'-bipyridine, maintaining a low reaction temperature, and monitoring the reaction progress closely to stop it before significant di-bromination occurs are key strategies. However, achieving high selectivity remains a challenge due to the similar reactivity of the two methyl groups. nih.gov
For the hydroxymethyl precursor route, optimization would involve developing an efficient and selective mono-oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine. This would circumvent the need to work with the diol and perform a selective mono-bromination, which could also present selectivity challenges.
In the case of the trimethylsilyl intermediate method, the low reported yield of 35% for the mono-brominated product of the 4,4'-isomer suggests that achieving selective mono-deprotonation and silylation is not straightforward. orgsyn.org Optimization could involve exploring different bases, reaction temperatures, and silylating agents to improve the yield of the mono-silylated intermediate.
A study on manganese/bipyridine-catalyzed C(sp³)–H bromination using NBS has shown that reaction time can be a key factor in controlling the degree of bromination, with shorter reaction times favoring mono-brominated products. nih.govd-nb.info While this was demonstrated on other substrates, similar principles could potentially be applied to optimize the selective bromination of 4,4'-dimethyl-2,2'-bipyridine. Another approach to consider is a two-step dibromination-debromination process, which has been successfully applied to other bipyridine systems to avoid impurities and purification difficulties associated with direct bromination. researchgate.net
Ultimately, the choice of synthetic strategy for this compound requires a trade-off between the directness of radical bromination, the potential for higher selectivity with the multi-step hydroxymethyl precursor route, and the high efficiency of the TMS method for di-halogenation, which unfortunately shows limited success for selective mono-bromination of the 4,4'-dimethyl isomer.
Derivatization Reactions of the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. This inherent reactivity is the foundation for numerous derivatization strategies.
The benzylic-like position of the bromomethyl group facilitates nucleophilic substitution reactions, typically proceeding through an SN2 mechanism. This pathway allows for the direct attachment of a wide range of functional groups to the bipyridine core, providing a straightforward method for tailoring the ligand's steric and electronic properties.
The reaction of this compound with nitrogen and sulfur nucleophiles provides a direct route to amine and thiol-conjugated bipyridine ligands. These reactions are fundamental for creating ligands capable of coordinating metal ions or for attachment to larger molecular or biological systems.
A prime example of this reactivity is the conversion to an azido (B1232118) derivative, which serves as a precursor to primary amines or can be used in "click" chemistry. In a typical procedure, this compound is reacted with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylsulfoxide (DMSO). The azide ion (N₃⁻) acts as the nucleophile, displacing the bromide ion to form 4-(azidomethyl)-4'-methyl-2,2'-bipyridine (B14255325) in high yield. nih.gov This transformation is generally efficient, proceeding at ambient temperature over several hours. nih.gov
Similarly, this substrate is reactive towards other nucleophiles. Primary and secondary amines, as well as thiols and thiolates, can readily displace the bromide to form the corresponding C-N and C-S bonds, respectively. These conjugation strategies are crucial for linking the bipyridine unit to other molecules or materials.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Azide (NaN₃) | 4-(Azidomethyl)-4'-methyl-2,2'-bipyridine | Nucleophilic Substitution (SN2) |
| This compound | Generic Amine (R₂NH) | 4-((Dialkylamino)methyl)-4'-methyl-2,2'-bipyridine | Nucleophilic Substitution |
| This compound | Generic Thiol (RSH) / Base | 4-((Alkylthio)methyl)-4'-methyl-2,2'-bipyridine | Nucleophilic Substitution |
While direct oxidation of the bromomethyl group is a plausible synthetic route, the synthesis of aldehyde and carboxylic acid derivatives of 4'-methyl-2,2'-bipyridine is more commonly achieved via oxidation of the parent compound, 4,4'-dimethyl-2,2'-bipyridine. researchgate.net For instance, the oxidation of one methyl group can lead to 4'-methyl-2,2'-bipyridine-4-carboxylic acid. researchgate.net
However, the conversion of benzylic halides to aldehydes and ketones is a well-established transformation in organic synthesis. nih.gov Methods such as the Kornblum oxidation (using DMSO) or Sommelet reaction could potentially be applied to this compound to yield 4-formyl-4'-methyl-2,2'-bipyridine. Further oxidation of the resulting aldehyde would produce the corresponding carboxylic acid, 4-carboxy-4'-methyl-2,2'-bipyridine. These transformations provide access to bipyridine ligands with functional groups capable of participating in amide coupling or Schiff base formation.
| Starting Material | Product | Transformation |
| This compound | 4-Formyl-4'-methyl-2,2'-bipyridine | Oxidation |
| 4-Formyl-4'-methyl-2,2'-bipyridine | 4-Carboxy-4'-methyl-2,2'-bipyridine | Oxidation |
The bromomethyl group can be reduced back to a methyl group, thereby regenerating the parent 4,4'-dimethyl-2,2'-bipyridine. This reductive debromination can be accomplished using various standard methods for hydrogenolysis of benzyl (B1604629) halides. Common approaches include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or reaction with hydride reagents. Additionally, some reductive processes can occur as side reactions; for example, the formation of 4,4'-dimethyl-2,2'-bipyridine has been observed as a byproduct during halogenation reactions if conditions are not completely anhydrous, suggesting a reductive quenching of an intermediate. orgsyn.org A debromination of a related dibromomethyl bipyridine derivative has also been reported using diethyl phosphite (B83602) as the reducing agent. researchgate.net
| Reactant | Product | Reaction Type |
| This compound | 4,4'-Dimethyl-2,2'-bipyridine | Reduction / Hydrogenolysis |
A powerful synthetic application of this compound is its conversion into phosphonate (B1237965) esters, which are key reagents for the Horner-Wadsworth-Emmons (HWE) reaction. This two-step sequence allows for the introduction of vinyl groups onto the bipyridine core with high stereocontrol.
The first step is the Michaelis-Arbuzov reaction, which converts the alkyl halide into a phosphonate. organic-chemistry.org this compound is heated with a trialkyl phosphite, such as triethyl phosphite, P(OEt)₃. The phosphorus atom of the phosphite acts as a nucleophile, attacking the bromomethyl carbon and displacing the bromide. The resulting phosphonium (B103445) salt intermediate then undergoes dealkylation by the bromide ion to yield the stable diethyl (4'-methyl-[2,2'-bipyridin]-4-yl)methylphosphonate and a bromoethane (B45996) byproduct. organic-chemistry.orgnih.gov This reaction can sometimes be facilitated by Lewis acids at room temperature. organic-chemistry.org
Once synthesized, the phosphonate ester is a substrate for the Horner-Wadsworth-Emmons reaction. wikipedia.org The phosphonate is first deprotonated at the carbon adjacent to the phosphorus and ester groups using a suitable base (e.g., NaH, t-BuOK) to form a stabilized carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to form a new carbon-carbon double bond. organic-chemistry.org This reaction is highly valued for its ability to produce predominantly (E)-alkenes, providing a stereoselective route to vinyl-substituted bipyridines, which are important precursors for polymerization and further functionalization. wikipedia.org
| Step | Reaction Name | Reactants | Product |
| 1 | Michaelis-Arbuzov Reaction | This compound + P(OR)₃ | Diethyl (4'-methyl-[2,2'-bipyridin]-4-yl)methylphosphonate |
| 2 | Horner-Wadsworth-Emmons Reaction | Diethyl (4'-methyl-[2,2'-bipyridin]-4-yl)methylphosphonate + R'-CHO | 4-Methyl-4'-(alkenyl)-2,2'-bipyridine |
Coordination Chemistry of 4 Bromomethyl 4 Methyl 2,2 Bipyridine and Its Derivatives
Ligand Design Principles and Coordination Modes
The utility of 4-(bromomethyl)-4'-methyl-2,2'-bipyridine in creating complex molecular architectures stems from its inherent structural features, which dictate its interaction with metal centers.
The defining characteristic of this compound as a ligand is the bipyridine core. The two nitrogen atoms of the pyridine (B92270) rings act as a robust chelating unit, readily coordinating to a single metal center in a bidentate fashion. This chelation results in the formation of a highly stable five-membered ring with the metal ion, a typical feature of bipyridine complexes that enhances their stability. ontosight.ai This coordination mode is observed with a wide range of transition metals, including ruthenium, platinum, rhodium, and iridium, forming the basis for a diverse family of metal complexes. nih.gov The fundamental interaction is the donation of the lone pair of electrons from each nitrogen atom to the empty orbitals of the metal ion, creating strong coordinate bonds.
The substituents on the bipyridine ring, the bromomethyl group at the 4-position and the methyl group at the 4'-position, introduce additional layers of functionality and complexity. chemimpex.com The methyl group is an electron-donating group, which increases the electron density on the bipyridine ring system. This enhanced electron density strengthens the σ-donating ability of the nitrogen atoms, leading to more stable metal complexes.
Conversely, the bromomethyl group at the 4-position is highly reactive and susceptible to nucleophilic substitution. This reactivity is a key design element, allowing for the post-coordination modification of the ligand. It serves as a crucial synthetic handle to attach the metal complex to other molecules, surfaces, or polymers, creating more complex supramolecular structures or functionalized materials. chemimpex.comorgsyn.org This versatility makes this compound an invaluable precursor for creating sophisticated molecules with specific, tailored properties for applications in catalysis and materials science. chemimpex.com
Synthesis and Characterization of Transition Metal Complexes
The versatile coordination behavior of this compound has led to the synthesis of a variety of transition metal complexes, each with unique properties and potential applications.
Ruthenium complexes incorporating this compound are of significant interest due to their rich photophysical and electrochemical properties. ontosight.ai A common synthetic route involves the reaction of a ruthenium precursor, such as [Ru(bpy)₂Cl₂], with this compound. mdpi.com The resulting complex, for instance, [Ru(bpy)₂(this compound)]²⁺, consists of a central ruthenium ion coordinated to three bipyridine ligands. ontosight.ai
These complexes exhibit intense absorption in the visible region, a characteristic feature of ruthenium(II) polypyridine complexes. mdpi.com This absorption is attributed to metal-to-ligand charge transfer (MLCT) transitions. dcu.ie Upon excitation, these complexes can luminesce, typically in the red-orange region of the spectrum. The specific photophysical properties, such as absorption and emission wavelengths, excited-state lifetimes, and quantum yields, can be finely tuned by modifying the ancillary ligands or by further reacting the bromomethyl group. dcu.ienih.gov The reactive bromomethyl handle allows these luminescent ruthenium complexes to be covalently linked to other systems, making them suitable for applications as photosensitizers in dye-sensitized solar cells (DSSCs) or as probes in biological imaging. ontosight.ai
| Complex | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Excited-State Lifetime (τ, µs) | Quantum Yield (Φ) |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ (Reference) | 452 | 615 | 0.6-1.1 | ~0.04-0.10 |
| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | 460 | 620 | 1.6 | 0.13 |
| [Ru(bpy)(CN-Me-bpy)₂]²⁺ | 465 | 625 | 2.6 | 0.27 |
| [Ru(CN-Me-bpy)₃]²⁺ | 470 | 630 | 3.5 | 0.40 |
Data for related complexes illustrating how ligand modification affects photophysical properties. Data derived from reference msu.edu.
Platinum(II) complexes featuring bipyridine ligands are known for their applications in materials science, particularly as phosphorescent emitters in organic light-emitting diodes (OLEDs), and in medicine. royalsoc.org.aufinechem-mirea.ru The synthesis of platinum complexes with this compound typically involves reacting a platinum(II) precursor, such as K₂PtCl₄, with the ligand. nih.govresearchgate.net
| Complex | Emission Wavelength (nm) | Quantum Yield (Φ) | Geometry |
|---|---|---|---|
| [(bpy)Pt(bpy-Ph-bpy)]²⁺ | 373-417 (Deep Blue) | 0.83-0.99 | Square-Planar |
| [(DM-bpy)Pt(bpy-Ph-bpy)]²⁺ | ~400 (Blue) | High | Square-Planar |
Data derived from reference nih.gov. bpy-Ph-bpy represents 1,4-Bis(5'-2',2"-bipyridine)benzene and DM-bpy represents 4,4'-dimethyl-2,2'-bipyridine (B75555).
The this compound ligand is instrumental in constructing advanced ligand systems for rhodium and iridium complexes. nih.gov These metals are widely used in catalysis and as phosphorescent materials. rsc.orgnih.gov The reactive bromomethyl group enables the linking of multiple bipyridine units, leading to the formation of bi- and trimetallic complexes. For example, reacting this compound with linking molecules like dilithium (B8592608) (S)-binaphtholate can produce chiral bis-bipyridine ligands. nih.gov
These multidentate ligands can then coordinate with rhodium or iridium precursors, such as [Rh₂(HD)₂Cl₂] or [Ir₂(COD)₂Cl₂], to form complex cationic structures. nih.gov The resulting bi- and trimetallic rhodium and iridium complexes have been fully characterized, including by X-ray crystallography, confirming their intricate architectures. nih.gov The development of these advanced ligand systems opens up possibilities for creating catalysts with multiple active sites or luminescent materials with enhanced properties. For instance, cyclometalated iridium(III) complexes containing functionalized bipyridine ligands are a major class of phosphorescent emitters for OLEDs, and the ability to build more complex structures is highly valuable. nih.gov
Self-Assembled Lanthanide Complexes
The coordination of lanthanide ions with multidentate organic ligands, such as derivatives of 2,2'-bipyridine (B1663995), is a powerful strategy for the construction of highly ordered and functional supramolecular architectures through self-assembly. rsc.org These processes are driven by the formation of thermodynamically stable products, leading to structures like helicates, grids, and cages. The unique photophysical properties of lanthanide ions, such as long-lived, line-like emission and large Stokes shifts, make these self-assembled complexes particularly interesting for applications in lighting, sensing, and bioimaging. rsc.orgnih.gov
The ligand this compound and its derivatives are well-suited for creating such assemblies. The bipyridine core provides a classic bidentate N,N'-chelation site for the lanthanide ion. The functional groups at the 4 and 4' positions can be modified to control the ligand's electronic properties, solubility, and steric hindrance, thereby influencing the final structure of the self-assembled complex. For instance, ligands incorporating bipyridine moieties can self-assemble with lanthanide ions to form triple-stranded dinuclear helicates (Ln₂L₃). nih.gov
In a typical self-assembly process, the stoichiometry of the metal and ligand is crucial. For example, mixing a C₂-symmetric linear ligand containing a 2,2'-bipyridine moiety with a lanthanide ion in a 3:2 molar ratio can lead to the formation of a triple-stranded Ln₂L₃-type molecular quasi-lantern. nih.gov The reaction conditions, such as solvent, temperature, and the presence of a base, can also play a significant role in directing the assembly towards the desired architecture. rsc.org The resulting complexes often exhibit high stability and possess unique luminescent and magnetic properties. nih.gov For example, Eu(III) and Tb(III) complexes are known for their bright, color-pure emissions when the ligand is designed to act as an efficient "antenna," absorbing light and transferring the energy to the metal center. acs.orgacs.org Pyridine-tetrazolate ligands, for instance, have been shown to be very effective sensitizers for both visible and near-IR emission of lanthanides, leading to complexes with high luminescence quantum yields. researchgate.netrsc.org
Spectroscopic and Electrochemical Investigations of Coordination Compounds
Analysis of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Excited States
Coordination complexes of this compound and related ligands with transition metals, particularly those from the d-block like ruthenium(II), are renowned for their rich photophysical properties, which are dominated by charge transfer transitions. wikipedia.orgontosight.ai These transitions are responsible for the strong absorption of these complexes in the visible spectrum. wikipedia.org
Metal-to-Ligand Charge Transfer (MLCT) states are the most prominent feature in the electronic spectra of many bipyridine complexes. wikipedia.org An MLCT transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. rsc.org For a ruthenium(II) complex with this compound, this would be described as a Ru(dπ) → bpy(π) transition. The energy, intensity, and lifetime of the MLCT excited state are highly tunable by modifying the substituents on the bipyridine ligand. Electron-withdrawing groups, for instance, lower the energy of the π orbitals, leading to a red-shift in the absorption and emission spectra. msu.edu The resulting MLCT excited state is both a stronger oxidant (at the metal center) and a stronger reductant (on the ligand) than the ground state, making these complexes potent photosensitizers for redox reactions. researchgate.net The lifetimes of these excited states can range from picoseconds to microseconds, depending on the metal, the ligand structure, and the solvent environment. nih.govacs.orgrsc.org
Ligand-to-Ligand Charge Transfer (LLCT) excited states can also occur in heteroleptic complexes where different types of ligands are coordinated to the same metal center. rsc.org An LLCT transition involves the excitation of an electron from a π orbital of one ligand to a π* orbital of another ligand. In a complex such as [Ru(bpy)₂(L)]²⁺, where L is a ligand with a lower-lying π* orbital than bipyridine, an LLCT state might be observed. The character of the lowest excited state can be a mixture of MLCT and LLCT, and their relative energies can be influenced by subtle conformational changes in the ligands. rsc.org The emissive excited states of some iridium(III) complexes, for example, are a mixture of ³MLCT and ³LLCT states. rsc.org
The table below summarizes typical excited state properties for bipyridine-type complexes.
| Complex Type | Transition | Typical Lifetime Range | Key Characteristics |
| Homoleptic Ru(II)-bpy | MLCT | 100s of ns to µs | Strong visible absorption, potent photosensitizer. msu.edursc.org |
| Heteroleptic Ru(II)-bpy | MLCT/LLCT | Variable (ps to µs) | Tunable properties, potential for dual emission. rsc.org |
| Ni(I)-bpy | MLCT | 10-30 ps | Ultrafast decay, relevant in photoredox catalysis. acs.orgnih.gov |
| Fe(II)-bpy | MLCT | sub-ps to 10s of ps | Ultrafast spin crossover and relaxation. nih.govrsc.org |
Redox Potentials and Electron Transfer Mechanisms in Metal Complexes
The electrochemical behavior of metal complexes containing this compound is critical to understanding their role in electron transfer processes. Cyclic voltammetry is a primary technique used to probe the redox potentials of these compounds. wikipedia.org
Complexes of bipyridine and its derivatives with transition metals are typically electroactive, often displaying multiple, reversible one-electron redox waves. wikipedia.org These processes correspond to both metal-centered and ligand-centered electron transfers.
Metal-Centered Oxidation: For a complex like [Ru(bpy)₃]²⁺ (where bpy can be a derivative like this compound), a reversible one-electron oxidation is typically observed at positive potentials. This corresponds to the Ru(II)/Ru(III) couple. The exact potential is sensitive to the electronic properties of the ligands; electron-donating groups on the bipyridine rings make the complex easier to oxidize (a less positive potential), while electron-withdrawing groups make it more difficult (a more positive potential). rsc.org
Ligand-Centered Reduction: At negative potentials, a series of reductions are observed. These are typically assigned to the sequential addition of electrons to the π* orbitals of the bipyridine ligands. wikipedia.org In a tris-bipyridine complex, up to three reversible one-electron reductions can often be resolved, corresponding to the formation of [M(bpy)₂(bpy⁻)]⁺, [M(bpy)(bpy⁻)₂], and [M(bpy⁻)₃]⁻. The potential of the first reduction is a good indicator of the energy of the LUMO (the bpy π* orbital) and is directly related to the energy of the MLCT transition.
The study of electron transfer mechanisms in these complexes is fundamental to their application in areas like artificial photosynthesis and photocatalysis. The MLCT excited state can decay via radiative (luminescence) or non-radiative pathways, or it can engage in intermolecular electron transfer. In bimolecular quenching, the excited complex can be either reductively or oxidatively quenched, depending on the redox potential of the quenching agent. This process is the initial step in many light-driven chemical transformations.
The table below presents representative redox potential data for related metal-bipyridine complexes.
| Metal | Ligand Type | Redox Couple | Potential Range (vs. Ag/AgCl or similar) | Reference |
| Ru(II) | Substituted bipyridines | Ru(II)/Ru(III) | +0.15 to +1.62 V | rsc.org |
| Fe(II) | Functionalized bipyridines | Fe(II)/Fe(III) | ~0.5 to 2.0 V | nih.gov |
| Ni(II) | Functionalized bipyridines | Ni(II)/Ni(III) | ~2.0 to 3.5 V | nih.gov |
| Ru(II) | Substituted bipyridines | bpy⁰/bpy⁻ | -1.37 to -1.57 V (first reduction) | rsc.org |
Solution-Phase Conformational Studies of Metal Complexes
While X-ray crystallography provides a static picture of a molecule's structure in the solid state, understanding the behavior of metal complexes in solution is crucial, as this is the medium for most of their applications. In solution, complexes containing ligands like this compound can exhibit conformational flexibility.
For bipyridine complexes, a key conformational feature is the planarity of the bipyridine ligand itself. While often depicted as planar, steric interactions between ligands in an octahedral complex, particularly at the 6,6'-positions, can force the two pyridine rings to twist relative to each other. wikipedia.org This deviation from planarity can impact the electronic structure and photophysical properties of the complex.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying solution-phase structures. The chemical shifts and coupling constants of the ligand protons can provide information about the symmetry and conformation of the complex in solution. For paramagnetic complexes, the shifts can be more complex but still yield structural insights.
More advanced techniques are being applied to gain deeper insights into solution-phase structures. High-energy X-ray scattering (HEXS) combined with pair distribution function (PDF) analysis has been used to determine the structure of bimetallic complexes in solution, including precise metal-metal distances. osti.gov This method is powerful for observing sub-angstrom conformational differences between the solid-state and solution-phase structures, confirming that distortions observed in crystals may not persist in solution. osti.gov For complexes with flexible linkers or pendant groups, such as the bromomethyl group in this compound, these techniques can reveal the range of accessible conformations and how the solvent environment influences them.
X-ray Structural Characterization of Metal Complexes
In a typical octahedral complex, such as [M(bpy)₃]ⁿ⁺, three bidentate bipyridine ligands coordinate to the metal ion. The two nitrogen atoms of each ligand bind to the metal, forming a five-membered chelate ring. X-ray structures confirm the expected distorted octahedral geometry around the metal center. cmu.edu
Key structural parameters obtained from X-ray crystallography for bipyridine complexes include:
M-N Bond Lengths: These distances are indicative of the strength of the metal-ligand bond.
N-M-N Bite Angle: The angle within the chelate ring is typically less than the ideal 90° of an octahedron due to the geometric constraints of the ligand.
Bipyridine Planarity: The dihedral angle between the two pyridine rings of the bipyridine ligand can be quantified. Deviations from planarity are common due to steric clashes. researchgate.net
The crystal packing is often influenced by intermolecular interactions such as π-π stacking between the aromatic bipyridine rings and, in the case of functionalized ligands, hydrogen bonding. cmu.edu For this compound, the bromomethyl group could potentially participate in halogen bonding or other weak intermolecular interactions, influencing the supramolecular architecture. The table below lists representative structural data for a related manganese(II) bipyridyl complex. nih.gov
| Parameter | Value | Description |
| Metal Center | Mn(II) | --- |
| Coordination Number | 5 + 2 (distorted) | Pentagonal bipyramidal environment |
| Mn-N Bond Lengths | 2.228(3) Å, 2.234(3) Å | Distance from metal to ligand nitrogen atoms |
| Mn-O Bond Lengths | 2.113(2)–2.239(3) Å | Distances from metal to oxygen atoms of co-ligands |
| Intermolecular Interactions | π-π stacking | Stacking of bipyridine rings contributes to crystal packing |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
As a ligand, this compound is instrumental in both homogeneous and heterogeneous catalysis. rsc.orgchemiitkgp-mcdaslab.com Its ability to form stable complexes enhances the reactivity and stability of metal centers, making it a valuable component in the design of new and efficient catalysts. chemimpex.com
Metal complexes incorporating this compound as a ligand have demonstrated significant catalytic efficacy in various oxidation and reduction reactions. The electronic properties of the bipyridine scaffold can be tuned by its substituents, thereby influencing the redox potential and catalytic activity of the coordinated metal center. Research has highlighted that these complexes can mimic the function of natural enzymes, providing highly efficient pathways for chemical transformations.
For instance, Ruthenium(II) complexes bearing this ligand have been shown to be effective catalysts for oxidation reactions, while Rhodium(III) complexes exhibit enhanced reactivity in specific reduction processes. This demonstrates the ligand's versatility in supporting different types of catalytic cycles.
| Metal Complex | Catalytic Process | Key Finding |
|---|---|---|
| Ruthenium(II) Complex | Oxidation | Mimics enzyme activity with high catalytic efficiency. |
| Rhodium(III) Complex | Reduction | Demonstrates enhanced reactivity in organic synthesis. |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The performance of these catalytic systems is heavily dependent on the nature of the ligands coordinated to the palladium center. Bipyridine derivatives, including this compound, are frequently employed as ligands in these processes. elexbiotech.com
The Hiyama coupling, which involves the cross-coupling of organosilanes with organic halides, is one such reaction where specialized ligands are crucial for high efficiency. wikipedia.orgorganic-chemistry.org While direct application of this specific compound is part of a broader class of bipyridine ligands, related derivatives have been used to create highly effective catalytic systems. For example, 4,4′-bis(bromomethyl)-2,2′-bipyridine has been used as a precursor to synthesize a cationic bipyridyl ligand that efficiently catalyzes the Hiyama cross-coupling reaction in aqueous media. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps, where the ligand stabilizes the palladium(0) and palladium(II) intermediates. youtube.com
The true synthetic power of this compound lies in its role as a precursor for more elaborate catalytic ligands and systems. elexbiotech.com The high reactivity of the bromomethyl group makes it an excellent "synthetic handle" for modification via nucleophilic substitution reactions. This allows for the covalent attachment of the bipyridine unit to other molecules, surfaces, or polymers.
Key applications derived from this precursor role include:
Ligand Derivatization : The bromide can be displaced by various nucleophiles (e.g., amines, thiols, azides) to generate a library of modified ligands with tailored steric and electronic properties for specific catalytic applications. nih.gov
Polymer-Supported Catalysts : The compound can be grafted onto polymeric supports. This immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry, by converting a homogeneous catalyst into a heterogeneous one.
Synthesis of Electron Mediators : It has been used to synthesize complex organometallic molecules for photocatalysis. For example, it is a starting material for creating 4-(azidomethyl)-4'-methyl-2,2'-bipyridine (B14255325), a ligand used in a Rhodium-based electron mediator designed for the photocatalytic regeneration of the NADH cofactor. nih.gov
| Precursor Application | Description | Example |
|---|---|---|
| Ligand Derivatization | The bromomethyl group is substituted to create new ligands with tailored properties. | Reaction with sodium azide (B81097) to form an azidomethyl-bipyridine ligand. nih.gov |
| Polymer-Supported Catalysis | Anchoring the ligand to a polymer matrix to create a recyclable, heterogeneous catalyst. | Immobilization on a solid support for ease of separation. |
| Supramolecular Systems | Used to construct dinuclear metal complexes for studying electron-transfer dynamics. | Formation of bridged Ru(II) or Ir(III) complexes. |
Organometallic Transformations Involving Bromomethyl Bipyridine
Beyond its role as an ancillary ligand, the bromomethyl group of this compound can participate directly in organometallic transformations, leading to the formation of new metal-carbon bonds and the construction of complex molecular structures.
Oxidative addition is a fundamental step in many catalytic cycles, where a metal center is oxidized as it breaks a chemical bond in a substrate. harvard.edu Alkyl halides are common substrates for this reaction. The C-Br bond in this compound can react with low-valent metal centers, such as Platinum(II), via oxidative addition. inorgchemres.orgscholaris.ca
This reaction typically proceeds through an SN2 mechanism, where the metal center acts as the nucleophile, displacing the bromide and forming a new metal-carbon bond. nih.gov The platinum center is concomitantly oxidized from Pt(II) to Pt(IV). Studies on analogous systems, such as the reaction of benzyl (B1604629) bromide with [PtMe₂(bpy)], provide a clear precedent for this type of reactivity. nih.gov This transformation is crucial for incorporating the bipyridine fragment into the coordination sphere of the metal through a covalent bond, opening pathways to new organometallic complexes and catalytic intermediates.
The dual functionality of this compound—a chelating site and a reactive organic halide—makes it a valuable building block for constructing larger, well-defined organometallic structures. While difunctional derivatives like 4,4′-bis(bromomethyl)-2,2′-bipyridine are ideal for creating linear coordination polymers , the mono-functional nature of this compound allows it to be used as a terminal or branching unit in oligomers and polymers.
It can be used to append organometallic units to a pre-formed polymer backbone or to act as an end-capping agent in the synthesis of discrete oligomers. Research into bipyridine-containing polymers has shown their utility in materials science for applications requiring specific electronic or optical properties. Furthermore, electrochemically induced propagation of bipyridine-metal complexes can lead to the formation of organometallic polymers containing metal-metal bonds, a field where functionalized precursors are essential. grafiati.com
Catalytic Applications and Organometallic Reactivity
The unique bifunctionality of 4-(bromomethyl)-4'-methyl-2,2'-bipyridine, possessing both a metal-chelating bipyridine unit and a reactive bromomethyl group, makes it a highly valuable building block in the construction of complex organometallic and supramolecular structures. The bipyridine moiety readily coordinates with a variety of transition metals, acting as a robust node for self-assembly, while the bromomethyl group provides a site for covalent modification, allowing for the integration of these metal complexes into larger polymeric or dendritic systems. This dual reactivity is fundamental to its application in creating sophisticated macromolecular architectures with tailored electronic, catalytic, and photophysical properties.
Supramolecular and Macromolecular Architectures
Linear chain coordination polymers represent a fundamental class of materials where metal ions and organic ligands alternate to form one-dimensional arrays. The asymmetric nature of this compound offers unique possibilities for creating functional linear chains. The 2,2'-bipyridine (B1663995) unit can bridge two metal centers, forming the backbone of the polymer. The pendant bromomethyl group then serves as a reactive site along the polymer chain.
This functionality allows for several synthetic strategies:
Post-polymerization Modification: A linear coordination polymer can first be assembled from this compound and suitable metal ions. The exposed bromomethyl groups can then be chemically modified. For example, they can undergo nucleophilic substitution reactions to attach other functional molecules, effectively "decorating" the polymer backbone. This approach is useful for immobilizing catalysts or creating sensory materials.
Copolymerization: The bromomethyl group can be used as an initiator for polymerization techniques like Atom Transfer Radical Polymerization (ATRP). A metal-bipyridine complex could initiate the growth of a polymer arm, which is then linked to another metal center, creating a block copolymer structure with distinct organometallic and organic segments.
While direct synthesis of linear polymers using this compound is a logical extension of known coordination chemistry, the literature more commonly features related symmetrical ligands like 4,4'-bipyridine (B149096) for creating simple, unfunctionalized chains. mdpi.com However, the principles derived from these systems are directly applicable. The coordination of the bipyridine unit to a metal center, such as cobalt(II), forms a linear chain where the bipyridine acts as a bridging ligand. mdpi.com The introduction of the reactive bromomethyl group onto this framework provides a powerful tool for creating more complex, functional materials.
Table 1: Comparison of Bipyridine Ligands in Linear Polymer Synthesis
| Ligand | Functional Groups | Resulting Polymer Architecture | Potential Applications |
| 4,4'-Bipyridine | None | Simple linear coordination polymer | Gas storage, basic catalysis |
| This compound | Bromomethyl, Methyl | Functionalized linear chain with reactive sites | Catalyst immobilization, sensors, functional materials |
| Terpyridine Derivatives | None | Rigid linear coordination polymer | Electronic materials, photoluminescent devices |
Star-shaped and dendritic polymers are highly branched, three-dimensional macromolecules that radiate from a central core. The use of metal-bipyridine complexes as this core is a well-established strategy for creating metallodendrimers and star polymers with unique photophysical and redox properties. acs.orgacs.org this compound is an ideal precursor for ligands used in the "core-first" synthesis of these structures.
The synthetic process typically involves two key steps:
Ligand Synthesis: The bromomethyl group of this compound is reacted with the focal point of a pre-synthesized dendritic wedge. This is often achieved via a Williamson ether synthesis, where the bromide is displaced by an alcohol or phenol (B47542) group on the dendron. This step attaches the bulky dendritic branches to the bipyridine unit.
Metal Complexation: Three of these functionalized dendritic bipyridine ligands are then coordinated to a metal ion, such as Ruthenium(II) or Iron(II), to form an octahedral [M(bpy)₃]²⁺-type complex. acs.orgnih.gov This complex acts as the core of the final star-shaped or dendritic macromolecule.
This approach allows for precise control over the final architecture. The generation of the dendron can be varied to control the size and peripheral functionality of the resulting metallodendrimer. acs.org For example, dendritic ligands have been synthesized starting from 4,4'-dimethyl-2,2'-bipyridine (B75555) (a precursor to the title compound) by reacting it with dendritic benzyl (B1604629) bromides to create wedges of different generations. acs.org Similarly, 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) has been used to link two peptide dendrimers, which then coordinate with an iron(II) center. nih.gov
These dendritic structures often encapsulate the metal core, creating a unique microenvironment that can protect the core's luminescent or electrochemical properties from the external environment. acs.org The dendritic shell can also be used to tune the solubility and processing characteristics of the entire macromolecule.
Table 2: Research Findings on Bipyridine-Cored Dendrimers
| Core Complex Type | Ligand Precursor | Dendritic Branches | Key Finding | Reference |
| [Ru(bpy)₃]²⁺ | 4,4'-dimethyl-2,2'-bipyridine | Benzyl ether dendrons | Dendritic branches protect the luminescent excited state of the core from oxygen quenching. | acs.orgacs.org |
| [Fe(II)(BP1)₃] | 5,5'-bis(bromomethyl)-2,2'-bipyridine | Peptide dendrimers | pH can be used to tune the coordination number of the iron center, switching between a tris- and mono-coordinated complex. | nih.gov |
| [Ru(bpyPSn)₃]²⁺ | 4-chloromethyl-2,2'-bipyridine | Polystyrene arms | A macroligand chelation approach can be used to create Ru-centered star-shaped polymers with three or six arms. | researchgate.net |
Supramolecular Chemistry and Advanced Materials Science
Design and Assembly of Supramolecular Architectures
The construction of intricate supramolecular assemblies relies on the precise arrangement of molecular components through non-covalent interactions. 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine serves as a key component in the synthesis of such systems due to its dual functionality: the bipyridine unit can coordinate with metal ions, while the bromomethyl group allows for covalent modification and linkage to other molecules.
Self-Assembled Systems Incorporating Bipyridine Units
Self-assembly is a process where molecules spontaneously organize into ordered structures. Bipyridine-containing ligands are frequently employed in the construction of self-assembled supramolecular structures. The directionality of the metal-ligand bond allows for the predictable formation of complex architectures.
Cyclophanes and Catenanes with Cation Chelating Properties
Cyclophanes are molecules containing one or more aromatic rings and aliphatic chains forming a bridged structure, while catenanes are molecules with two or more interlocked rings. The bipyridine unit, with its ability to chelate metal cations, is a popular component in the design of these topologically complex molecules.
The synthesis of cyclophanes often involves the reaction of a bipyridine-containing precursor with a linking molecule. The bromomethyl group on this compound is highly suitable for such reactions, allowing for the formation of macrocyclic structures. Once incorporated into a cyclophane, the bipyridine unit can act as a binding site for various cations. The size and shape of the cyclophane's cavity, along with the electronic properties of the bipyridine, determine its selectivity for different cations.
Catenanes are often synthesized using a template-directed approach, where a metal ion coordinates to two or more bipyridine-containing ligands, holding them in a specific orientation that facilitates the formation of an interlocked structure. While specific examples utilizing this compound in catenane synthesis are not readily found, its inherent properties make it a suitable candidate for such synthetic strategies.
| Supramolecular Structure | Key Feature | Potential Role of this compound |
| Cyclophane | Bridged aromatic structure | Covalent linkage via the bromomethyl group to form the macrocycle. The bipyridine unit provides a cation binding site. |
| Catenane | Interlocked rings | The bipyridine core can act as a template-directing group for metal-ion-mediated synthesis. The bromomethyl group allows for further functionalization. |
Polymeric Materials and Metallopolymers for Functional Applications
The incorporation of metal-containing units into polymer chains leads to the formation of metallopolymers, which combine the processability of polymers with the unique electronic, magnetic, and catalytic properties of metal complexes. The reactive nature of the bromomethyl group in this compound makes it an excellent monomer or functionalizing agent for the synthesis of such materials. chemimpex.com
This compound can be attached to a polymer backbone as a side chain or incorporated directly into the main chain. Upon coordination with metal ions, these polymers form metallopolymers with a range of potential applications. For instance, ruthenium(II) complexes with bipyridine ligands are known for their rich photophysical and electrochemical properties, and incorporating them into a polymer can lead to materials for sensing, catalysis, or light-emitting applications. frontiersin.org
Integration into Functional Materials
The unique properties of this compound and its metal complexes allow for their integration into a variety of functional materials, from luminescent devices to solar energy conversion systems.
Luminescent Materials and Photonic Devices
Many transition metal complexes containing bipyridine ligands exhibit strong luminescence, making them attractive for applications in lighting, displays, and sensing. The photophysical properties of these complexes, such as their emission color and quantum yield, can be tuned by modifying the bipyridine ligand and the metal center.
Complexes of ruthenium(II), iridium(III), and various lanthanides with bipyridine derivatives are well-known for their luminescent properties. The this compound ligand can be used to synthesize such luminescent metal complexes. researchgate.net The bromomethyl group offers a route to covalently incorporate these emissive centers into larger structures, such as polymers or solid-state matrices, which is crucial for the fabrication of photonic devices like organic light-emitting diodes (OLEDs). chemistryviews.org
| Metal Complex Type | Typical Luminescence Color | Potential Application |
| Ruthenium(II)-bipyridine | Orange-Red | OLEDs, Sensors |
| Iridium(III)-bipyridine | Green to Red | OLEDs, Bio-imaging |
| Europium(III)-bipyridine | Red | OLEDs, Security Inks |
| Terbium(III)-bipyridine | Green | OLEDs, Bio-assays |
Organic Electronic Devices and Solar Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)
The field of organic electronics utilizes carbon-based materials in devices such as transistors and solar cells. Bipyridine-containing molecules and their metal complexes can play various roles in these devices, including as charge transport materials, emitters in OLEDs, and sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net
In the context of DSSCs, ruthenium(II) complexes with functionalized bipyridine ligands are among the most efficient photosensitizers. nih.gov These dyes absorb sunlight and inject electrons into a semiconductor material, initiating the process of converting light into electricity. While the direct application of this compound in DSSCs is not widely reported, its structure is analogous to ligands used in highly efficient sensitizers. The bromomethyl group could potentially be used to anchor the dye to the semiconductor surface or to modify the electronic properties of the sensitizer.
The development of organic electronic devices often requires molecules with specific electronic and morphological properties. The versatility of this compound allows for its incorporation into a wide range of molecular structures, suggesting its potential utility in this rapidly advancing field. chemimpex.com
Advanced Polymers with Tunable Mechanical and Thermal Properties
The integration of this compound into polymer backbones is a key strategy for creating advanced polymers, particularly metallo-supramolecular polymers, with properties that can be precisely controlled. The bipyridine unit serves as a powerful ligand that can coordinate with various metal ions. This metal-ligand interaction introduces reversible, non-covalent crosslinks into the polymer matrix, which are fundamental to the tunability of the material's properties.
The reactive bromomethyl group facilitates the covalent attachment of the bipyridine moiety as a pendant group on a polymer chain or its use as an initiator for polymerization reactions. Once incorporated, the bipyridine units are available to form complexes with metal ions. The strength and lability of these metal-ligand bonds can be modulated by the choice of metal ion, its concentration, and external stimuli such as temperature or the presence of competing ligands. This modulation directly influences the crosslink density and dynamics within the polymer network, thereby allowing for the tuning of its mechanical and thermal properties.
For instance, the introduction of transition metal ions like zinc(II) or cobalt(II) can lead to the formation of robust, yet reversible, crosslinks, resulting in materials that behave as healable or stimuli-responsive gels. nih.gov The mechanical properties, such as tensile strength and elasticity, can be adjusted by varying the metal-to-ligand ratio. An increase in this ratio generally leads to a more densely crosslinked network, resulting in a stiffer material.
The thermal properties are also significantly influenced. The glass transition temperature (Tg), a critical parameter for polymer processing and application, can be elevated by the introduction of metal-coordination crosslinks, which restrict the mobility of the polymer chains. acs.org The thermal stability of polymers can also be enhanced through the incorporation of the rigid bipyridine-metal complexes. mdpi.com
Below is an illustrative data table showcasing the conceptual effect of incorporating this compound and subsequent metal ion coordination on the properties of a hypothetical polymer system.
| Polymer System | Metal Ion | Metal-to-Ligand Ratio | Tensile Strength (MPa) | Young's Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|---|---|
| Base Polymer | None | N/A | 25 | 0.8 | 85 |
| Polymer + Bipyridine Ligand | None | N/A | 28 | 0.9 | 92 |
| Polymer-Bipyridine + Zn(II) | Zn(II) | 0.5:1 | 45 | 1.5 | 115 |
| Polymer-Bipyridine + Zn(II) | Zn(II) | 1:1 | 60 | 2.1 | 128 |
| Polymer-Bipyridine + Eu(III) | Eu(III) | 0.5:1 | 52 | 1.8 | 120 |
Electrochemical and Sensing Applications
The unique electronic properties and chelating ability of the 2,2'-bipyridine (B1663995) moiety make this compound a valuable building block for the development of sophisticated electrochemical sensors and molecular probes. chemimpex.com
Development of Electrochemical Sensors for Molecular Detection
Electrochemical sensors based on this compound leverage the bipyridine's strong affinity for metal ions. chemimpex.com By immobilizing this compound or its derivatives onto an electrode surface, a highly selective and sensitive platform for the detection of specific analytes can be created. The bromomethyl group is instrumental in this process, allowing for stable covalent attachment to the electrode material, which can be carbon-based, gold, or other conductive substrates.
Once the bipyridine-functionalized electrode is prepared, it can be used to detect target analytes, particularly heavy metal ions, through various electrochemical techniques such as cyclic voltammetry or differential pulse voltammetry. When the target metal ion is introduced, it coordinates with the immobilized bipyridine ligands. This binding event alters the electrochemical properties at the electrode-solution interface, leading to a measurable change in the electrical signal (e.g., current or potential). The magnitude of this change can be correlated to the concentration of the analyte.
The selectivity of these sensors can be tuned by the inherent coordination preferences of the bipyridine ligand for different metal ions. Furthermore, the sensitivity can be enhanced by co-immobilizing other materials, such as nanoparticles or conductive polymers, which can amplify the electrochemical signal.
The table below provides a conceptual overview of the performance of an electrochemical sensor based on a this compound-modified electrode for the detection of various heavy metal ions.
| Analyte | Detection Principle | Linear Range (µM) | Limit of Detection (nM) | Selectivity |
|---|---|---|---|---|
| Copper (Cu2+) | Coordination-induced current change | 0.1 - 50 | 15 | High |
| Nickel (Ni2+) | Coordination-induced potential shift | 0.5 - 100 | 50 | High |
| Lead (Pb2+) | Coordination-induced current change | 0.2 - 80 | 25 | Moderate |
| Cadmium (Cd2+) | Coordination-induced current change | 0.5 - 120 | 60 | Moderate |
Molecular Probes for Biological Imaging and Analytical Research
In the field of bioimaging and analytical research, this compound serves as a versatile scaffold for the synthesis of molecular probes. chemimpex.com By coupling it with a fluorophore, a luminescent probe can be created that signals the presence of a target analyte through a change in its optical properties.
A common strategy involves creating a probe where the bipyridine unit acts as a chelator for a specific ion, and this chelation event modulates the fluorescence of the attached dye. For example, a probe can be designed to be non-fluorescent or weakly fluorescent in its free state. Upon binding to a target ion, such as zinc(II) or certain lanthanides, the coordination can restrict intramolecular rotations or alter electronic energy levels, leading to a significant "turn-on" of fluorescence.
The bromomethyl group allows for the covalent linkage of this bipyridine-based sensing unit to a variety of fluorescent reporters or to biomolecules for targeted imaging. Ruthenium(II) complexes containing bipyridine ligands are of particular interest due to their rich photophysical properties and potential applications in biological imaging. chemimpex.com These complexes can be designed to interact with specific biological targets, and their luminescence can be used to visualize cellular processes.
The following table illustrates the characteristics of a hypothetical fluorescent probe derived from this compound for the detection of a specific biological analyte.
| Probe Name | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Fluorescence Change (Fold Increase) | Application |
|---|---|---|---|---|---|
| Bpy-Fluor-Zn1 | Zinc (Zn2+) | 488 | 520 | >20 | Intracellular zinc imaging |
| Bpy-Fluor-Eu1 | Europium (Eu3+) | 340 | 615 | >50 (time-resolved) | Lanthanide detection in bioassays |
| Ru(bpy)2(Bpy-Peptide) | Specific Protein | 450 | 610 | ~5 | Targeted protein imaging in cells |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine. These computational methods provide a detailed picture of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's chemical behavior.
The HOMO is typically localized on the electron-rich regions of the molecule, which in the case of substituted bipyridines, often involves the π-system of the pyridine (B92270) rings. Conversely, the LUMO is situated on the electron-deficient areas. The energy gap between the HOMO and LUMO is a critical parameter, as it correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the introduction of the methyl (-CH₃) and bromomethyl (-CH₂Br) groups at the 4 and 4' positions, respectively, significantly influences the electronic properties compared to the parent 2,2'-bipyridine (B1663995). The methyl group, being an electron-donating group, tends to raise the energy of the HOMO, while the bromomethyl group, with its electron-withdrawing nature, can lower the energy of the LUMO. This functionalization allows for the fine-tuning of the electronic properties.
Reactivity descriptors, which can be calculated from the energies of the frontier orbitals, provide quantitative predictions of chemical behavior. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, offering guidance for synthetic applications and for understanding the interaction of the molecule with other chemical species.
Table 1: Illustrative Calculated Electronic Properties of Substituted Bipyridines (Note: The following data is illustrative and based on general principles of similarly substituted bipyridines, as specific data for this compound is not readily available in the cited literature.)
| Property | Predicted Value (Arbitrary Units) | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations for Conformational Analysis of Complexes
MD simulations model the atomic motions of the complex over time, providing insights into its dynamic behavior. sisgeenco.com.br For a complex containing the this compound ligand, key conformational parameters include the dihedral angle between the two pyridine rings and the rotational freedom of the bromomethyl and methyl substituents.
In a coordination complex, the bipyridine ligand is often constrained to a near-planar conformation. However, subtle deviations from planarity can occur, and these fluctuations can be captured by MD simulations. The simulations can also reveal the preferred orientations of the substituents and how they interact with the solvent environment or other ligands in the coordination sphere. This information is vital for understanding the steric effects that can influence the complex's reactivity and photophysical properties. For example, the orientation of the bromomethyl group could affect the accessibility of the metal center or influence intermolecular interactions in the solid state.
Theoretical Prediction of Photophysical and Electrochemical Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for predicting the photophysical properties of molecules like this compound and its metal complexes. TD-DFT calculations can simulate the electronic absorption spectrum, providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved.
For bipyridine complexes, the absorption spectra often feature intense π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands. The energies of these transitions are highly sensitive to the nature of the substituents on the bipyridine ligand. The electron-donating and electron-withdrawing groups on this compound are expected to cause a red-shift in the absorption bands compared to unsubstituted bipyridine complexes.
Furthermore, TD-DFT can be used to investigate the properties of the excited states, such as their lifetimes and emission energies, which are crucial for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers.
The electrochemical properties, such as oxidation and reduction potentials, can also be predicted computationally. These potentials are related to the energies of the HOMO and LUMO. For instance, the oxidation potential is related to the energy of the HOMO (the ease of removing an electron), while the reduction potential is related to the energy of the LUMO (the ease of adding an electron). These predictions are valuable for designing molecules for applications in electrochemistry, such as in redox flow batteries or electrocatalysis.
Table 2: Illustrative Predicted Photophysical and Electrochemical Data (Note: The following data is illustrative and based on general principles of similarly substituted bipyridines, as specific data for this compound is not readily available in the cited literature.)
| Property | Predicted Value | Method of Prediction |
| Maximum Absorption Wavelength (λmax) | 310 nm | TD-DFT |
| Nature of Transition | π-π* | TD-DFT |
| Emission Wavelength | 450 nm (in a complex) | TD-DFT |
| Oxidation Potential | +1.2 V vs. SCE | DFT (from EHOMO) |
| Reduction Potential | -1.5 V vs. SCE | DFT (from ELUMO) |
Q & A
Q. What are the standard synthetic routes for 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine, and how is its purity validated?
The compound is typically synthesized via Negishi cross-coupling or direct bromination of a pre-formed 4'-methyl-2,2'-bipyridine precursor. For example:
- Negishi coupling : A palladium-catalyzed reaction between 2-bromopyridine and a zincated methylpyridine intermediate under anhydrous conditions (e.g., using Pd(PPh₃)₄ in THF) .
- Bromination : Selective bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) . Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br), high-resolution mass spectrometry (HRMS) , and elemental analysis . Purity is assessed via HPLC (>95%) or TLC (Rf comparison with standards) .
Q. What are the primary applications of this compound in coordination chemistry?
The bromomethyl group serves as a reactive handle for functionalizing metal complexes. Key applications include:
- Ligand derivatization : The Br site undergoes nucleophilic substitution (e.g., with amines or thiols) to generate modified bipyridine ligands for tailored metal coordination .
- Cross-linking in supramolecular systems : Used to construct dinuclear Ru(II) or Ir(III) complexes, such as [Ru(bpy)₂(4-BrMe-bpy)]²⁺ (bpy = 2,2'-bipyridine), for studying electron-transfer dynamics .
- Polymer-supported catalysts : Anchored to polymeric matrices via the bromomethyl group for recyclable catalytic systems .
Advanced Research Questions
Q. How does steric hindrance from the bromomethyl group influence ligand substitution kinetics in Ru(II) polypyridyl complexes?
Comparative studies show that the bulky bromomethyl group slows ligand substitution rates by ~30% compared to unsubstituted 4'-methyl-2,2'-bipyridine. This is attributed to steric clashes with ancillary ligands (e.g., Cl⁻ or NH₃) during substitution. Kinetic analysis (e.g., UV-vis stopped-flow spectroscopy) reveals a first-order dependence on incoming ligand concentration, with activation parameters (ΔH‡, ΔS‡) indicating a dissociative mechanism . Contradictions arise when comparing Ru(II) vs. Ir(III) complexes, where the latter show faster substitution due to stronger metal-ligand bonds .
Q. What strategies mitigate undesired side reactions during functionalization of the bromomethyl group?
Common side reactions include elimination (forming vinylpyridine byproducts) or oxidation (to carbonyl derivatives). Mitigation approaches:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or MeCN) to stabilize transition states and suppress elimination .
- Temperature control : Maintain reactions below 60°C to avoid thermal decomposition .
- Catalyst optimization : Employ Pd(0)/Cu(I) co-catalysts for efficient cross-couplings with arylboronic acids, reducing reaction times and by-products . Validation : Monitor reactions via in situ IR (C-Br stretch at ~550 cm⁻¹ disappearance) and GC-MS .
Q. How do computational methods aid in predicting the reactivity of this compound in photoredox catalysis?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Redox potentials : The bromomethyl group lowers the LUMO energy by ~0.3 eV, enhancing electron-accepting capacity in Ru(II) complexes .
- Charge distribution : Increased electron density at the pyridine N atoms stabilizes metal-centered excited states, critical for photocatalytic H₂ evolution or CO₂ reduction . Experimental validation via cyclic voltammetry and emission spectroscopy aligns with computational trends but may deviate in solvents with high dielectric constants (e.g., H₂O vs. MeCN) .
Q. What are the safety protocols for handling this compound, given its reactivity?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats. Use in a fume hood due to potential HBr release .
- First aid : For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline for 20 min .
- Storage : In amber vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis .
Key Research Challenges
- Stereoselective functionalization : Achieving regiocontrol in asymmetric derivatization remains difficult due to the planar bipyridine backbone .
- Stability in aqueous media : Hydrolysis of the bromomethyl group limits applications in biological systems; encapsulation in micelles or liposomes is under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
